5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of reagents such as thionyl chloride, sulfur, and various organic solvents .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The thiadiazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Methylphenyl)-1,3,4-thiadiazole-2-thiol These compounds share the thiadiazole core but differ in their substituents, which can significantly impact their biological activity and chemical properties. 5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct properties and potential applications .
Properties
Molecular Formula |
C15H11Cl2N5O3S3 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
5-chloro-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11Cl2N5O3S3/c1-28(24,25)14-18-6-10(17)11(19-14)12(23)20-13-21-22-15(27-13)26-7-8-2-4-9(16)5-3-8/h2-6H,7H2,1H3,(H,20,21,23) |
InChI Key |
LVJODPKPQNSFFK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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